N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide is a pyridinecarboxamide.
Scientific Research Applications
Optical and Conductivity Properties
- N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide derivatives have been explored for their optical and conductivity properties. A study by Chmel et al. (2011) investigated optically pure anionic complexes of pyridinecarboxamide ligands in the synthesis of radical cation salts with tetrathiafulvalene (TTF), showing interesting extended structures and potential in optical and conductivity applications (Chmel et al., 2011).
Structural Analysis and Synthesis
- The compound's structural characteristics and synthesis methodologies have been studied. For instance, Detert et al. (2018) focused on the synthesis and planar structure of a related compound, offering insights into the pyridinecarboxamide family's structural dynamics (Detert et al., 2018).
DNA Binding Properties
- Research by Zheng Jufang (2009) explored the DNA-binding properties of N-substituted pyridinecarboxamide, highlighting its potential in genetic research and molecular biology applications (Zheng Jufang, 2009).
Photophysical Properties
- Studies on photophysical properties, such as the work by Briseño-Ortega et al. (2018), have been conducted to understand the compound's behavior under various optical conditions, which could be significant in the field of organic semiconductors (Briseño-Ortega et al., 2018).
Medicinal Chemistry and Drug Design
- The compound's relevance in medicinal chemistry and drug design is evident in its structural variations and properties. For example, Schroeder et al. (2009) identified derivatives of this compound as potent and selective Met kinase inhibitors, highlighting its potential in the development of new therapeutics (Schroeder et al., 2009).
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-16-9-8-14(13-17(16)23-4-2)10-12-20-18(21)15-7-5-6-11-19-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,20,21) |
InChI Key |
JHGAYVKRIHHAFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=N2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=N2)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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